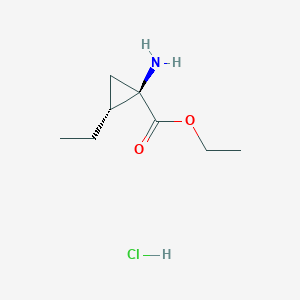

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

Descripción general

Descripción

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural features, which include a cyclopropane ring, an amino group, and an ethyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or primary amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuropharmacology

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride has been studied for its potential neuropharmacological effects. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of developing treatments for neurological disorders. For instance, its structural similarity to certain neurotransmitters suggests it could influence synaptic transmission and plasticity .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its cyclopropane ring provides a versatile platform for chemical modifications that can lead to the development of new pharmacological agents. Researchers have synthesized derivatives that exhibit enhanced activity against specific targets in cancer therapy and antimicrobial resistance .

Agricultural Applications

Pesticide Development

this compound has potential applications in agricultural chemistry as a building block for novel pesticides. Its unique structure allows for the design of compounds that can effectively target pests while minimizing environmental impact. Studies have shown promising results in preliminary trials where derivatives of this compound demonstrated insecticidal activity against common agricultural pests .

Plant Growth Regulators

Research is also being conducted on using this compound as a plant growth regulator. Its ability to influence hormonal pathways in plants may lead to improved crop yields and stress resistance. Initial studies suggest that formulations containing this compound can enhance root development and overall plant vigor under suboptimal growth conditions .

Material Science

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. The compound can be incorporated into polymer chains to impart specific mechanical properties or functionalities. For example, polymers derived from this compound have shown improved elasticity and thermal stability, making them suitable for various industrial applications .

Nanocomposite Development

The integration of this compound into nanocomposites has been investigated to enhance material properties such as strength and conductivity. Researchers are exploring its use in creating nanostructured materials that could be utilized in electronic devices or as advanced coatings with protective properties against environmental degradation .

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other cyclopropane-containing amino acids, such as 1-aminocyclopropanecarboxylic acid, coronamic acid, and norcoronamic acid . These compounds share structural similarities but differ in their functional groups and stereochemistry.

Uniqueness

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups

Actividad Biológica

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride, also known by its CAS number 1007230-91-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- CAS Number : 1007230-91-2

- Physical State : Typically encountered as a hydrochloride salt.

Synthesis

The synthesis of this compound has been documented through various methods, focusing on optimizing yields and purity. Notably, yields have been reported as high as 97% in certain synthetic routes .

Research indicates that this compound may exhibit significant biological activity through modulation of neurotransmitter systems. It is hypothesized to interact with the central nervous system, potentially influencing pathways involved in mood regulation and anxiety .

Anti-inflammatory Properties

One key area of interest is the anti-inflammatory potential of this compound. Studies have suggested that it may activate the Keap1/Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Neuroprotective Effects : A study demonstrated that derivatives of cyclopropanecarboxylic acids could protect neuronal cells from oxidative stress-induced damage. Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate showed promise in enhancing cell viability under stress conditions .

- Anti-depressant Activity : In animal models, this compound exhibited behaviors indicative of anti-depressant effects. The results suggest a modulation of serotonin pathways, although further studies are needed to elucidate the exact mechanisms involved .

- Safety and Toxicology : Toxicological evaluations indicate that while the compound shows therapeutic potential, careful consideration must be given to its safety profile. Adverse effects were noted at higher doses in preliminary studies .

Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJFFPOICMEAON-CIRBGYJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@]1(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007230-91-2 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, ethyl ester, hydrochloride (1:1), (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007230-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.